

Inz-5: A Selective Inhibitor of Fungal Mitochondrial Respiration

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Compound of Interest

Compound Name: Inz-5

Cat. No.: B15559108

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A Comparative Analysis of Inz-5 Against Other Cytochrome bc1 Complex Inhibitors

In the landscape of antifungal drug discovery, **Inz-5** has emerged as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.^{[1][2]} This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP production.^{[2][3]} By targeting this fundamental process, **Inz-5** exhibits significant antifungal activity. This guide provides a comprehensive comparison of **Inz-5**'s selectivity and performance against other known inhibitors of the cytochrome bc1 complex, supported by experimental data and detailed protocols for researchers in mycology and drug development.

Performance Comparison

The efficacy of **Inz-5** and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). Lower values indicate higher potency.

In Vitro Inhibitory Activity of Cytochrome bc1 Inhibitors

Inhibitor	Target Organism/Enzyme	IC50 (μM)	Reference
Inz-5	Candida albicans	0.381	[4]
Inz-5	Human (HEK293)	>10 (28-fold selectivity)	[4]
Inz-1	Candida albicans	1.6	[3][4]
Inz-1	Human cytochrome bc1	45.3	[3]
Atovaquone	Human cytochrome bc1	1.8	[4][5]
Atovaquone	Saccharomyces cerevisiae	0.009 (Ki)	[4]
Ilicicolin H	Saccharomyces cerevisiae	0.003-0.005	[4]
Ilicicolin H	Bovine	0.2-0.25	[4]
Myxothiazol	Yeasts and Fungi	0.01-3 (μg/mL)	[4]
Antimycin A	Yeast	<0.0025	[4]
Funiculosin	Yeast	~0.01	[4]
Stigmatellin	Bovine	0.0028	[4]
Azoxystrobin	Bovine	0.0477	[4]

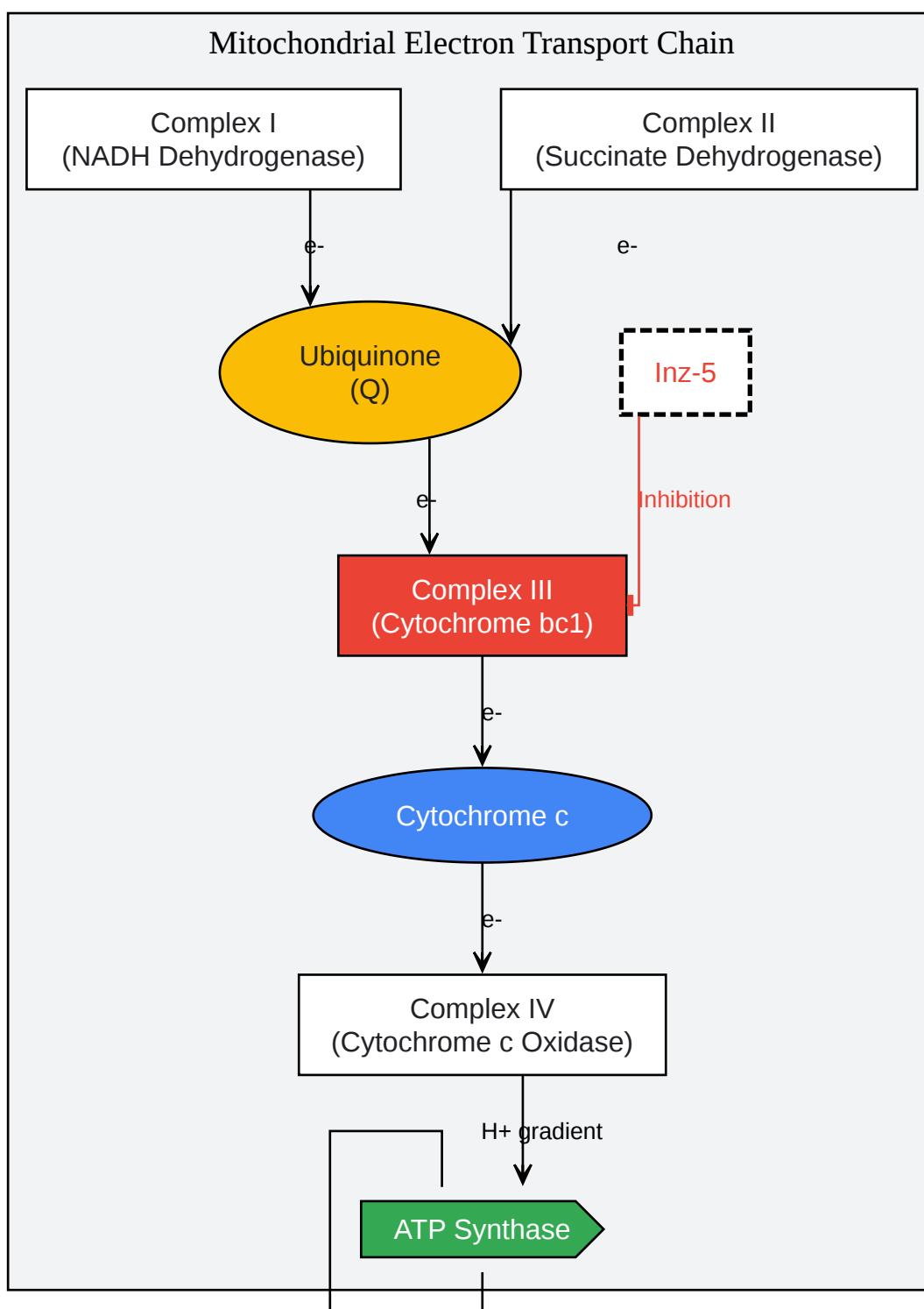
Comparative Selectivity of Antifungal Agents

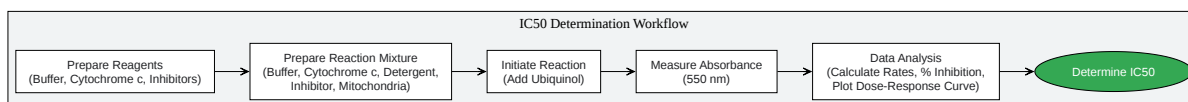
The selectivity index, the ratio of mammalian cell IC50 to fungal cell MIC50, is a critical indicator of a drug's therapeutic window. A higher index signifies greater selectivity for the fungal target.[6]

Compound	Fungal Target Species	Mammalian Cell Line	MIC50 (µg/mL)	IC50 (µg/mL)	Selectivity Index (IC50/MIC50)
Inz-5	Candida albicans	Human Embryonic Kidney (HEK293)	0.125	>128	>1024
Amphotericin B	Candida albicans	Human Embryonic Kidney (HEK293)	0.25	2.5	10
Fluconazole	Candida albicans	Human Embryonic Kidney (HEK293)	1.0	>256	>256
Caspofungin	Candida albicans	Human Embryonic Kidney (HEK293)	0.03	>128	>4267

Signaling Pathway and Mechanism of Action

Inz-5 functions by binding to the Qp site of the cytochrome bc1 complex, which blocks the oxidation of ubiquinol.[7] This action disrupts the electron flow within the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.[7] Fungal cells treated with **Inz-5** consequently show significant growth defects, especially when reliant on non-fermentable carbon sources that require respiratory metabolism. [7]





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